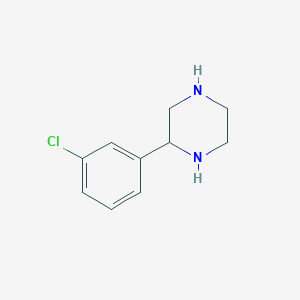

2-(3-Chlorophenyl)piperazine

Übersicht

Beschreibung

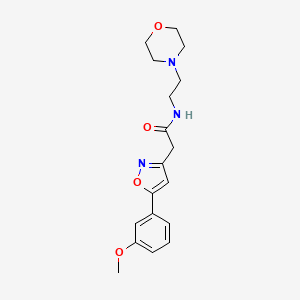

2-(3-Chlorophenyl)piperazine is a chemical compound with the molecular formula C10H13ClN2 . It is a derivative of piperazine . This compound is a major metabolite of the antidepressant medications trazodone and nefazodone .

Synthesis Analysis

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis

The molecular structure of 2-(3-Chlorophenyl)piperazine is characterized by a piperazine ring substituted with a 3-chlorophenyl group . The InChI code for this compound is 1S/C10H13ClN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12-13H,4-5,7H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Chlorophenyl)piperazine include a molecular weight of 196.68 . More specific properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen

- 3-CPP is a piperazine derivative that interacts with serotonin receptors. It has been used as a research tool to study the function of serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. Researchers investigate its binding affinity, agonist or antagonist properties, and potential therapeutic implications .

- 3-CPP is sometimes found in illicit substances, especially synthetic drugs known as “party pills.” Analytical methods focus on detecting and quantifying piperazines like 3-CPP in urine and blood samples. These methods aid in forensic toxicology and identifying drug abuse patterns .

- Researchers have explored the antimicrobial properties of 3-CPP. It has been tested against various microorganisms, including bacteria and protozoa. Additionally, 3-CPP has been evaluated alongside other compounds (e.g., fluoroquinolones) for potential therapeutic applications .

- Behavioral studies in animal models have investigated the effects of 3-CPP on locomotor activity, anxiety, and cognition. These studies contribute to our understanding of its impact on the central nervous system and potential implications for mental health .

- Researchers have examined the metabolism of 3-CPP in humans and animals. Understanding its pharmacokinetics helps predict its distribution, elimination, and potential toxicity. Metabolite profiling provides insights into its biotransformation pathways .

- Investigating drug interactions involving 3-CPP is crucial. Researchers explore how it interacts with other medications, affecting their efficacy or safety. Such studies inform clinical practice and drug combination guidelines .

- 3-CPP can enter aquatic ecosystems through wastewater discharge. Ecotoxicological studies assess its impact on aquatic organisms, including fish and invertebrates. Understanding its toxicity helps manage environmental risks .

- Researchers continue to develop novel piperazine-based compounds inspired by 3-CPP. Medicinal chemists modify its structure to enhance selectivity, bioavailability, and therapeutic potential. These efforts contribute to drug discovery .

Neuropharmacology and Serotonin Receptors

Designer Drugs and Forensic Analysis

Antimicrobial Activity and Drug Development

Psychopharmacology and Behavioral Studies

Pharmacokinetics and Metabolism

Drug Interactions and Polypharmacy

Aquatic Toxicology and Environmental Impact

Chemical Synthesis and Medicinal Chemistry

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 2-(3-Chlorophenyl)piperazine, also known as m-Chlorophenylpiperazine (mCPP), are the 5-HT2B and 5-HT2C receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in the regulation of mood, anxiety, and depression.

Mode of Action

mCPP acts as a partial agonist at the human 5-HT2A and 5-HT2C receptors but as an antagonist at the human 5-HT2B receptors . This means that mCPP can both activate and inhibit these receptors, depending on the context.

Biochemical Pathways

It is known that mcpp’s actions at the 5-ht2c receptor likely mediate its negative effects such as anxiety, headaches, and appetite loss

Pharmacokinetics

mCPP is metabolized via the CYP2D6 isoenzyme in the liver by hydroxylation to para-hydroxy-mCPP (p-OH-mCPP), which plays a major role in its metabolism . The elimination half-life of mCPP is between 4 to 14 hours , indicating that it is relatively quickly removed from the body. It is excreted in the urine .

Result of Action

The action of mCPP results in a variety of effects. It lacks any reinforcing effects, but has psychostimulant, anxiety-provoking, and hallucinogenic effects . It is also known to produce dysphoric, depressive, and anxiogenic effects in rodents and humans . Other effects of mCPP include nausea, hypoactivity, and penile erection, the latter two the result of increased 5-HT2C activity and the former likely via 5-HT3 stimulation .

Eigenschaften

IUPAC Name |

2-(3-chlorophenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12-13H,4-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVXSYWJPAAOBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40966797 | |

| Record name | 2-(3-Chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorophenyl)piperazine | |

CAS RN |

52385-79-2 | |

| Record name | 2-(3-Chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-chlorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2947942.png)

![N-(4-acetamidophenyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2947948.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2947949.png)

![(5-Bromopyridin-3-yl)(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2947950.png)

![N-(1-cyano-1-methyl-3-phenylpropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2947951.png)

![Tert-butyl 4-[5-(2,4-dichlorophenyl)-1-(phenylcarbamoyl)pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B2947952.png)

![2-(6-methoxynicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2947955.png)